N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound that features both bifuran and oxalamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with bifuran and ethylphenylamine derivatives. The process begins with the preparation of oxalyl chloride, which is then reacted with the bifuran derivative under controlled conditions to form an intermediate. This intermediate is subsequently reacted with the ethylphenylamine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
化学反応の分析
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:
作用機序
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways .
類似化合物との比較
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the ethylphenyl group.
N,N’-Bis(2-phenylethyl)oxalamide: Contains phenylethyl groups instead of bifuran and ethylphenyl groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is unique due to the presence of both bifuran and ethylphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with simpler oxalamide derivatives .
生物活性
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound with potential biological activities due to its unique structural features. This article will explore its synthesis, biological properties, and potential applications based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of oxalyl chloride with bifuran and ethylphenylamine derivatives. The general synthetic route can be outlined as follows:
- Preparation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
- Formation of Intermediate : The oxalyl chloride is reacted with a bifuran derivative in the presence of a base such as triethylamine.
- Final Product Formation : The intermediate is then reacted with ethylphenylamine to yield the final compound.
This compound has a molecular formula of C19H18N2O4 and a molecular weight of 338.4 g/mol .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing oxalamide groups have been shown to inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism often involves the induction of apoptosis through caspase activation .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | SGC7901 (Gastric) | 10.5 | Apoptosis induction |
Compound B | Patu8988 (Pancreatic) | 15.3 | Caspase activation |
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in metabolic pathways. Compounds structurally related to this compound have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.
Enzyme | Inhibitor | IC50 (µM) | Type |
---|---|---|---|
AChE | Compound C | 0.264 | Mixed-type |
BuChE | Compound D | 0.024 | Competitive |
Anticonvulsant Activity
There is emerging evidence that certain oxalamide derivatives may possess anticonvulsant properties. In animal models, compounds were tested for their ability to prevent seizures induced by various methods, showing promising results that warrant further investigation .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the structure-activity relationship (SAR) of oxalamides, it was found that modifications in the aromatic rings significantly influenced anticancer activity. The bifuran moiety was particularly noted for enhancing interaction with biological targets, leading to increased efficacy against cancer cell lines.
Case Study 2: Neuroprotective Effects
Another investigation evaluated the neuroprotective effects of oxalamide derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects, suggesting potential therapeutic applications in neurodegenerative diseases.
特性
IUPAC Name |
N'-(4-ethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-13-5-7-14(8-6-13)21-19(23)18(22)20-12-15-9-10-17(25-15)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGUBOJADNIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。